molecular formula C12H14N2O3 B1457869 Ethyl 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate CAS No. 23699-62-9

Ethyl 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Cat. No. B1457869
CAS RN: 23699-62-9
M. Wt: 234.25 g/mol
InChI Key: QHBMXBYQIXXILX-UHFFFAOYSA-N
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Description

Ethyl 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a chemical compound with the molecular formula C12H14N2O3 . It has a molecular weight of 234.255 .


Molecular Structure Analysis

The InChI code for Ethyl 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is 1S/C12H14N2O3/c1-3-16-11-6-5-8-9 (14-11)7-10 (13-8)12 (15)17-4-2/h5-7,13H,3-4H2,1-2H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a solid at room temperature .

Scientific Research Applications

Synthesis and Antibacterial Activity

  • A study by Toja et al. (1986) focused on synthesizing a series of pyrrolopyridine analogs demonstrating antibacterial activity, derived from ethyl 5-methyl-2-aminopyrrole-3-carboxylate, highlighting the compound's utility in creating biologically active molecules (Toja et al., 1986).

Efficient Synthesis of N-fused Heterocycles

  • Ghaedi et al. (2015) reported an efficient method for synthesizing novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products, showcasing the compound's role in the preparation of new N-fused heterocycles (Ghaedi et al., 2015).

Photophysical Properties and Applications

  • Bozkurt and Doğan (2018) explored the photophysical properties of a novel 4-aza-indole derivative, including ethyl 5-ethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, revealing reverse solvatochromism and potential applications as a labeling agent in bio-analytical sensors and optoelectronic devices (Bozkurt & Doğan, 2018).

Novel Synthetic Pathways

  • Research by Arbačiauskienė et al. (2011) utilized ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates as precursors in cross-coupling reactions to synthesize condensed pyrazoles, demonstrating the compound's utility in creating diverse heterocyclic structures (Arbačiauskienė et al., 2011).

Microwave-Assisted Synthesis

  • Milosevic et al. (2015) discussed the microwave-assisted synthesis of carboxamides from ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate, highlighting efficient synthesis methods for carboxamide derivatives (Milosevic et al., 2015).

Antioxidant Activity

  • Zaki et al. (2017) synthesized ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate and investigated its derivatives for antioxidant activity, suggesting potential therapeutic applications (Zaki et al., 2017).

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

ethyl 5-ethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-3-16-11-6-5-8-9(14-11)7-10(13-8)12(15)17-4-2/h5-7,13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBMXBYQIXXILX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=C(C=C1)NC(=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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